molecular formula C5H10O4 B145961 2,2-Bis(hydroxymethyl)propionic acid CAS No. 4767-03-7

2,2-Bis(hydroxymethyl)propionic acid

Cat. No. B145961
CAS RN: 4767-03-7
M. Wt: 134.13 g/mol
InChI Key: PTBDIHRZYDMNKB-UHFFFAOYSA-N
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Patent
US08536291B2

Procedure details

2,2-bis(methylol)propionic acid (bis-MPA) (22.1 g, 0.165 mol) was added in ethanol (150 mL) with Amberlyst-15 (6.8 g) and refluxed overnight. The resins were then filtered out and the filtrate was evaporated. Methylene chloride (200 mL) was added to the resulting viscous liquid to filter the unreacted reagent and by-products. The solution was dried over Mg504, filtered, and the solvent was removed in vacuo. Ethyl 2,2-bis(methylol)propionate was obtained as a clear and colorless liquid (21.1 g, 86% yield).
Quantity
22.1 g
Type
reactant
Reaction Step One
[Compound]
Name
15
Quantity
6.8 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]([C:3]([CH2:8][OH:9])([CH3:7])[C:4]([OH:6])=[O:5])[OH:2].[CH2:10](O)[CH3:11]>>[CH2:1]([C:3]([CH2:8][OH:9])([CH3:7])[C:4]([O:6][CH2:10][CH3:11])=[O:5])[OH:2]

Inputs

Step One
Name
Quantity
22.1 g
Type
reactant
Smiles
C(O)C(C(=O)O)(C)CO
Name
15
Quantity
6.8 g
Type
reactant
Smiles
Name
Quantity
150 mL
Type
reactant
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
refluxed overnight
Duration
8 (± 8) h
FILTRATION
Type
FILTRATION
Details
The resins were then filtered out
CUSTOM
Type
CUSTOM
Details
the filtrate was evaporated
ADDITION
Type
ADDITION
Details
Methylene chloride (200 mL) was added to the resulting viscous liquid
FILTRATION
Type
FILTRATION
Details
to filter the unreacted reagent and by-products
CUSTOM
Type
CUSTOM
Details
The solution was dried over Mg504
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
the solvent was removed in vacuo

Outcomes

Product
Name
Type
product
Smiles
C(O)C(C(=O)OCC)(C)CO
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 21.1 g
YIELD: PERCENTYIELD 86%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.